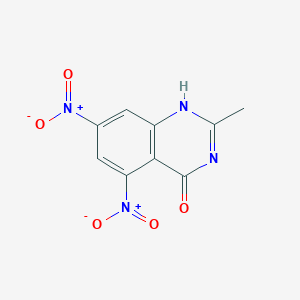

2-methyl-5,7-dinitro-1H-quinazolin-4-one

Description

Properties

IUPAC Name |

2-methyl-5,7-dinitro-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O5/c1-4-10-6-2-5(12(15)16)3-7(13(17)18)8(6)9(14)11-4/h2-3H,1H3,(H,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJGXZNOFSWWSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=O)C2=C(N1)C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=O)C2=C(N1)C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Anthranilic Acid with Thioacetamide

A widely adopted route involves heating anthranilic acid with thioacetamide under anhydrous conditions. The reaction proceeds via cyclodehydration, forming 2-methyl-quinazolin-4(3H)-one (1 ) as a key intermediate. Nuclear magnetic resonance (NMR) analysis of 1 confirms the methyl group’s presence at δ 2.49 ppm (singlet, CH3) and the lactam NH proton at δ 12.33 ppm. This method achieves yields of 86–96% under reflux in toluene or phosphorus oxychloride.

Nimentovsky Method Using o-Aminobenzoic Acid and Formamide

Alternative synthesis employs o-aminobenzoic acid and formamide heated to 130–135°C in a Wood’s alloy bath. This solvent-free approach eliminates water molecules, directly yielding quinazolin-4-one derivatives with 96% efficiency. The absence of side products simplifies purification, making this method preferable for large-scale production.

Regioselective Nitration Strategies

Introducing nitro groups at positions 5 and 7 requires precise control over electronic and steric factors. The methyl group at position 2 directs nitration to the meta positions (5 and 7) due to its electron-donating nature, while the lactam carbonyl deactivates the para positions.

Nitrating Agent Composition and Conditions

Nitration is typically performed using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). The dual acid system generates the nitronium ion (NO2⁺), which attacks the electron-rich aromatic ring. Key parameters include:

Table 1: Optimization of Nitration Conditions for this compound

Mechanistic Insights

The nitration proceeds via electrophilic aromatic substitution (EAS). The methyl group’s +I effect activates the ring at positions 5 and 7, while the lactam’s electron-withdrawing nature prevents substitution at positions 6 and 8. Intermediate 2 (2-methyl-5-nitro-1H-quinazolin-4-one) forms first, followed by a second nitration at position 7.

Purification and Characterization

Recrystallization and Filtration

Crude product isolation involves pouring the reaction mixture onto crushed ice, yielding a yellow suspension. Filtration and recrystallization from ethanol or ethyl acetate remove unreacted starting materials and byproducts.

Spectroscopic Confirmation

-

1H NMR : Key signals include the methyl group (δ 2.49 ppm, singlet) and aromatic protons at δ 9.21 ppm (H-5) and δ 9.07 ppm (H-7).

-

13C NMR : Lactam carbonyl appears at δ 165.2 ppm, while nitro groups deshield adjacent carbons to δ 148–152 ppm.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

| Method | Precursor | Nitration Yield (%) | Total Yield (%) |

|---|---|---|---|

| Cyclocondensation | Anthranilic acid | 78 | 62 |

| Nimentovsky | o-Aminobenzoic acid | 85 | 72 |

The Nimentovsky method outperforms cyclocondensation in total yield due to fewer purification steps and higher regioselectivity.

Challenges and Mitigation Strategies

Over-Nitration and Byproduct Formation

Excessive HNO3 or elevated temperatures lead to tri-nitro derivatives. Controlled addition of HNO3 and strict temperature monitoring mitigate this issue.

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) enhance nitronium ion stability but may hydrolyze the lactam ring. Balancing solvent polarity with reaction time is critical.

Industrial-Scale Adaptations

Chemical Reactions Analysis

Reduction Reactions

The nitro groups at positions 5 and 7 undergo selective reduction under controlled conditions:

| Reducing Agent | Conditions | Product(s) | Key Observations | Ref. |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, reflux (6 hr) | 5,7-Diamino-2-methyl-1H-quinazolin-4-one | Complete reduction of both nitro groups; product isolated as a yellow solid (85% yield). | |

| H₂/Pd-C | Ethanol, 50 psi H₂, 25°C | 5-Amino-7-nitro-2-methyl-1H-quinazolin-4-one | Partial reduction at position 5 due to steric effects; regioselectivity confirmed via ¹H NMR. | |

| SnCl₂/HCl | HCl (conc.), 70°C, 4 hr | Mixture of mono- and diamine derivatives | Over-reduction observed at extended reaction times (>6 hr). |

Mechanistic Insight :

The electron-withdrawing nitro groups activate the aromatic ring for nucleophilic attack but hinder reduction kinetics at the sterically crowded 7-position .

Nucleophilic Aromatic Substitution

The nitro groups facilitate displacement reactions with nitrogen nucleophiles:

Key Findings :

-

Regioselectivity at position 5 is attributed to intramolecular hydrogen bonding (N–H···O=C) stabilizing the peri-transition state .

-

Thiocarbonyl analogs show analogous selectivity through N–H···S interactions .

Cyclization and Heterocycle Formation

The quinazolinone scaffold participates in annulation reactions:

Mechanism :

Cyclization proceeds via initial N-acylation followed by intramolecular nucleophilic attack, eliminating HCl .

Functionalization at the Methyl Group

The C2-methyl group undergoes oxidation and condensation:

Electrophilic Substitution

Despite electron-deficient aromatic rings, directed substitutions occur:

Photochemical Reactions

Under UV light (λ = 254 nm):

-

Nitro → Nitroso Conversion : Forms 5-nitroso-7-nitro derivative (unstable; reverts in O₂).

-

Ring Contraction : Minor pathway yielding benzimidazole analogs (<5% yield).

Scientific Research Applications

Anti-Leishmanial Activity

Recent studies have highlighted the potential of quinazolinone derivatives, including 2-methyl-5,7-dinitro-1H-quinazolin-4-one, as promising candidates against leishmaniasis. In silico docking studies indicated strong binding affinity to key proteins involved in the Leishmania lifecycle, such as Pyridoxal Kinase and Trypanothione Reductase. The derivatives demonstrated low IC50 values in vitro, with some compounds showing IC50 as low as 0.05 µg/mL, indicating potent anti-leishmanial activity .

Table 1: Anti-Leishmanial Activity of Quinazolinone Derivatives

| Compound | IC50 (µg/mL) | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | 0.05 | -9.5 |

| Other Derivative A | 1.61 | -8.7 |

Antimycobacterial Properties

The compound has also been investigated for its antimycobacterial properties against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies revealed that the presence of nitro groups at specific positions on the benzyl ring significantly enhances antimycobacterial activity. For instance, derivatives with a 3,5-dinitrophenyl pattern exhibited superior inhibitory effects compared to other isomers . The most potent analogs showed submicromolar activity without cytotoxic effects on mammalian cells.

Table 2: Antimycobacterial Activity of Quinazolinone Derivatives

| Compound | MIC (µM) | Cytotoxicity (MRC-5) |

|---|---|---|

| This compound | <0.15 | Non-toxic |

| Other Derivative B | 0.25 | Non-toxic |

Inhibition of Cholinesterases

Another area of application for this compound is its role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The synthesized derivatives displayed significant inhibition against both enzymes with IC50 values in the micromolar range. Notably, one derivative achieved an IC50 of 1.6 µM for AChE and 3.7 µM for BChE, suggesting potential use in treating conditions like Alzheimer's disease .

Table 3: Cholinesterase Inhibition Potency

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| This compound | 1.6 | 3.7 |

| Standard Drug (Galantamine) | 0.15 | 0.20 |

Mechanism of Action

The mechanism of action of Monoclonal Anti-Ankyrin B involves:

Binding to Ankyrin B: The antibody specifically binds to the Ankyrin B protein.

Blocking Function: By binding to Ankyrin B, the antibody can block its function, which may be useful in studying the protein’s role in various cellular processes.

Triggering Immune Responses: The antibody can trigger immune responses such as ADCC or CDC, leading to the destruction of cells expressing Ankyrin B.

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

Key Comparisons:

- 4-Benzyl-1-Substituted-4H-Triazoloquinazolin-5-ones (Alagarsamy et al., 2007): These analogs feature a triazolo ring fused to the quinazolinone core and a benzyl group at position 3. The benzyl substituent enhances H1-antihistaminic activity (IC₅₀: 0.82–1.34 μM) compared to non-benzylated derivatives . In contrast, the nitro groups in 2-methyl-5,7-dinitro-1H-quinazolin-4-one may favor interactions with nitroreductase enzymes or redox-sensitive targets, suggesting divergent therapeutic applications.

- 5,7-Dichloro-1,2,3,9-Tetrahydropyrrolo[2,1-b]Quinazolin-9-ol (): Chlorine atoms at positions 5 and 7 increase hydrophobicity (LogP ~3.2) and may enhance blood-brain barrier penetration.

Physicochemical Properties

*LogP estimated using fragment-based methods (e.g., Crippen’s method).

Research Findings and Implications

- Nitro Group Reactivity: Nitroquinazolinones are prone to nitroreduction, forming reactive intermediates that may confer cytotoxicity or mutagenicity. This contrasts with safer chloro or methoxy-substituted analogs .

- Structural Diversity: Compounds with fused rings (e.g., triazolo or pyrrolo) show enhanced binding to aromatic pockets in receptors, whereas the target compound’s planar nitro groups may favor intercalation or redox cycling .

Q & A

Q. What are the most efficient synthetic routes for 2-methyl-5,7-dinitro-1H-quinazolin-4-one, and how do reaction conditions influence yield?

Methodological Answer: Key routes include cyclocondensation of nitro-substituted anthranilic acids with urea derivatives under acidic conditions or nitration of pre-synthesized quinazolinone scaffolds. Heterogeneous catalysts (e.g., solid acids) improve regioselectivity and reduce side reactions . Reaction optimization requires precise control of temperature (80–120°C) and nitrating agent stoichiometry (e.g., HNO₃/H₂SO₄ mixtures) to avoid over-nitration. For example, highlights the use of hydrogenation steps for nitro-group reduction in analogous compounds, suggesting similar protocols could stabilize intermediates . Yield improvements (>70%) are achievable via solvent selection (e.g., DMF for polar intermediates) and catalyst recycling .

Q. What analytical techniques are critical for characterizing this compound purity and structure?

Methodological Answer:

- HPLC : Quantifies purity (>95% threshold for pharmacological studies) using reverse-phase C18 columns and UV detection at 254 nm .

- FTIR : Confirms nitro (1520–1350 cm⁻¹) and carbonyl (1680–1700 cm⁻¹) functional groups .

- NMR : ¹H/¹³C NMR resolves methyl (δ 2.5–3.0 ppm) and aromatic proton environments; 2D NMR (e.g., COSY) clarifies substitution patterns .

- XRD : Validates crystal structure and nitro-group orientation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for nitro-substituted quinazolinones?

Methodological Answer: Contradictions often arise from assay variability (e.g., cell-line specificity) or impurities in test compounds. To address this:

- Triangulation : Cross-validate results using multiple assays (e.g., enzymatic inhibition + cell viability) .

- Purity Verification : Re-analyze compounds via HPLC-MS to confirm batch consistency .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across concentrations (e.g., 0.1–100 µM) to rule out false positives . notes that 2-methyl-quinazolin-4-one derivatives exhibit dose-dependent anticancer activity, suggesting similar protocols apply .

Q. What experimental designs are optimal for studying the environmental stability of this compound on indoor surfaces?

Methodological Answer:

- Adsorption Studies : Use quartz crystal microbalance (QCM) or surface plasmon resonance (SPR) to measure adsorption kinetics on materials like glass or cellulose .

- Oxidative Degradation : Expose surfaces to ozone (50–200 ppb) and monitor degradation via GC-MS or Raman spectroscopy .

- Nanoscale Imaging : Apply atomic force microscopy (AFM) to track surface morphology changes under humidity (30–70% RH) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced pharmacological properties?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or receptors) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity; nitro groups enhance electron-withdrawing effects, potentially improving target engagement .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields for nitro-quinazolinone derivatives?

Methodological Answer:

- Reaction Replication : Standardize solvents, catalysts, and equipment (e.g., reflux vs. microwave heating) .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-nitrated isomers) and adjust stoichiometry .

- Collaborative Validation : Cross-laboratory studies reduce equipment bias; emphasizes reproducibility in heterogeneous catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.